The boronic acid functionality allows (1-Chloroisoquinolin-8-yl)boronic acid to participate in Suzuki-Miyaura coupling reactions, a powerful tool for carbon-carbon bond formation in organic synthesis. This property makes it a valuable building block for the construction of complex molecules with potential pharmaceutical applications []. Scientists can utilize this compound to create novel isoquinoline-based derivatives that may possess desired biological activities.
(1-Chloroisoquinolin-8-yl)boronic acid is an organoboron compound with the molecular formula . It features a chlorine atom at the first position and a boronic acid functional group at the eighth position of the isoquinoline ring. This compound is recognized for its reactivity and stability, making it a significant building block in organic synthesis, particularly within the pharmaceutical and agrochemical sectors. Its structure allows for participation in various
These reactions highlight its utility in synthesizing complex organic molecules.
In biological research, (1-Chloroisoquinolin-8-yl)boronic acid serves as a precursor for synthesizing bioactive compounds, including enzyme inhibitors and receptor modulators. Its ability to form strong covalent bonds with various functional groups enhances its potential as a tool in drug discovery. The compound's interactions may modulate biological activity by targeting specific enzymes or receptors, contributing to its significance in medicinal chemistry.
The synthesis of (1-Chloroisoquinolin-8-yl)boronic acid typically involves:
(1-Chloroisoquinolin-8-yl)boronic acid finds applications across various fields:
The interaction studies of (1-Chloroisoquinolin-8-yl)boronic acid focus on its ability to form covalent bonds with target biomolecules. In biological systems, the boronic acid group can interact with active sites of enzymes or receptors, leading to modulation of their activity. This characteristic is particularly valuable for designing inhibitors that can selectively target specific pathways in disease processes.
Several compounds share structural similarities with (1-Chloroisoquinolin-8-yl)boronic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (3-Bromoisoquinolin-8-yl)boronic acid | Bromine atom at position 3 | Increased reactivity due to bromine |
| (3-Iodoisoquinolin-8-yl)boronic acid | Iodine atom at position 3 | Higher reactivity than bromine counterpart |
| (3-Fluoroisoquinolin-8-yl)boronic acid | Fluorine atom at position 3 | Provides unique electronic properties |
| (1-Chloroisoquinolin-4-yl)boronic acid | Chlorine atom at position 1 | Different substitution pattern affecting reactivity |
The uniqueness of (1-Chloroisoquinolin-8-yl)boronic acid lies in its specific chlorine substitution at the first position, which balances reactivity and stability compared to other halogenated derivatives. This makes it particularly useful in selective reactions and applications within organic synthesis and medicinal chemistry.
The development of (1-chloroisoquinolin-8-yl)boronic acid is closely tied to advancements in palladium-catalyzed cross-coupling methodologies. While the exact discovery date is not explicitly documented in available literature, the synthesis of isoquinoline-based boronic acids emerged as a critical area of research following the establishment of the Suzuki-Miyaura reaction in the 1970s. Early efforts focused on optimizing borylation protocols for nitrogen-rich heterocycles, with patents such as WO2005097809A2 detailing large-scale processes for boronic ester intermediates.
Key synthetic pathways involve palladium-mediated borylation of halogenated isoquinolines. For example, 1-chloroisoquinoline undergoes borylation at the 8-position using lithium borate reagents under controlled conditions. The chlorine substituent at position 1 enhances electrophilic reactivity while stabilizing the boronic acid group, a feature critical for subsequent coupling reactions.
(1-Chloroisoquinolin-8-yl)boronic acid serves as a versatile building block in synthesizing complex heterocycles. Its role in Suzuki-Miyaura cross-couplings is particularly notable, enabling the formation of biaryl and aryl-aryl bonds with high regioselectivity. The compound’s reactivity is influenced by:
Applications span drug discovery and materials science, including the synthesis of kinase inhibitors, fluorescent probes, and conjugated polymers.
Among isoquinoline boronic acids, (1-chloroisoquinolin-8-yl)boronic acid occupies a niche due to its unique substitution pattern. Table 1 compares its properties with analogues:
| Position | Substituent | Key Applications | Stability |
|---|---|---|---|
| 8 | H | General couplings | Moderate |
| 4 | Cl | Chiral ligands | High |
| 6 | Cl | Photoactive materials | Low |
| 8 | Cl | Bioactive molecules | High |
The chlorine at position 1 distinguishes it from non-halogenated analogues (e.g., isoquinolin-8-ylboronic acid), offering superior stability in aqueous conditions and enhanced coupling efficiency with electron-deficient aryl halides.
(1-Chloroisoquinolin-8-yl)boronic acid exists as a solid at room temperature [1]. The compound appears as a crystalline powder, typical of most boronic acid derivatives [2]. While specific appearance characteristics for this compound have not been extensively documented, related isoquinoline boronic acids typically exhibit pale yellow to off-white solid appearances [3]. The compound requires careful handling under inert atmosphere conditions and storage at refrigerated temperatures (2-8°C) to maintain stability [1] [4].
The molecular structure consists of an isoquinoline ring system with a chlorine substituent at the 1-position and a boronic acid functional group at the 8-position [5] [6]. This arrangement creates a planar aromatic system with the characteristic sp²-hybridized boron center containing a vacant p-orbital, which is fundamental to the compound's reactivity profile [7].
Specific melting point data for (1-chloroisoquinolin-8-yl)boronic acid has not been experimentally determined in available literature. However, computational predictions suggest a melting point in the range of 452.0±48.0°C [8]. Related isoquinoline boronic acid derivatives demonstrate melting points between 166-188°C [9] [10], with isoquinoline-5-boronic acid specifically showing a melting point range of 204-206°C [11].
The parent isoquinoline compound exhibits a melting point of 21-28°C [12] [13] [14], while substituted isoquinoline derivatives generally show elevated melting points due to increased intermolecular interactions. The presence of both the chlorine atom and boronic acid functionality is expected to significantly increase the melting point through enhanced hydrogen bonding and dipole-dipole interactions [15].
The boiling point of (1-chloroisoquinolin-8-yl)boronic acid is predicted to be approximately 452.0±48.0°C under standard atmospheric pressure [8]. Related isoquinoline boronic acids demonstrate boiling points in the range of 419-435°C at 760 mmHg [9] [10] [16]. The elevated boiling point compared to the parent isoquinoline (242-243°C) [17] [12] reflects the presence of intermolecular hydrogen bonding through the boronic acid groups and increased molecular weight.
The aqueous solubility of (1-chloroisoquinolin-8-yl)boronic acid is expected to be limited, consistent with the general behavior of aromatic boronic acids. Phenylboronic acid, a structurally related compound, exhibits water solubility of approximately 2 g/100 cm³ H₂O at 20°C [18] [19] [20] [21]. The parent isoquinoline demonstrates sparingly soluble behavior in water with a solubility of 5 g/L at 20°C [12] [13] [14].
The introduction of the chlorine substituent and boronic acid functionality is anticipated to reduce aqueous solubility compared to the parent isoquinoline, as observed with substituted phenylboronic acids where halogen and electron-withdrawing groups decrease water solubility [18] [15]. The compound's aqueous solubility is expected to be pH-dependent, with increased solubility under alkaline conditions due to boronate anion formation [22] [23].
(1-Chloroisoquinolin-8-yl)boronic acid demonstrates enhanced solubility in polar organic solvents. Related boronic acids exhibit good solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) [24] [25] [26]. Phenylboronic acid shows solubility in polar organic solvents while remaining poorly soluble in hexanes and carbon tetrachloride [27].
The compound is expected to dissolve readily in:
The density of (1-chloroisoquinolin-8-yl)boronic acid is computationally predicted to be 1.42±0.1 g/cm³ [1] [8]. This value aligns with related isoquinoline boronic acids, which typically exhibit densities around 1.28 g/cm³ [9] [10] [16]. The parent isoquinoline has a density of 1.099 g/mL at 25°C [17] [12], indicating that the introduction of the chlorine atom and boronic acid group increases the compound's density through increased molecular weight and enhanced intermolecular interactions.
The specific gravity relative to water is approximately 1.42, indicating the compound is significantly denser than water. This property influences its behavior in biphasic reaction systems and affects its handling characteristics during synthesis and purification processes.
(1-Chloroisoquinolin-8-yl)boronic acid exhibits characteristic UV-Visible absorption in the 250-290 nm region, arising from π→π* transitions within the aromatic isoquinoline system. The parent isoquinoline shows absorption maxima around 260 nm [29], while boronic acids typically display absorption bands between 222-234 nm [30].
The presence of the chlorine substituent and boronic acid group is expected to:
The compound potentially exhibits fluorescence emission based on the quinoline core structure. Related 8-quinolineboronic acid demonstrates significant fluorescence properties and functions as a fluorescent probe for carbohydrates [31] [32]. The fluorescence characteristics likely include:
¹H NMR Spectroscopy: The proton NMR spectrum is expected to display:
¹³C NMR Spectroscopy: Carbon-13 NMR characteristics include:
¹¹B NMR Spectroscopy: Boron-11 NMR shows:
Mass spectrometric analysis reveals characteristic fragmentation patterns:
Infrared spectroscopy demonstrates characteristic absorption bands:
Functional Group Absorptions:
Aromatic System Bands: